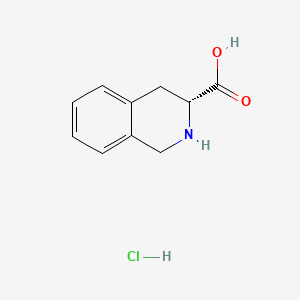

(3R)-1,2,3,4-四氢异喹啉-3-羧酸盐酸盐

描述

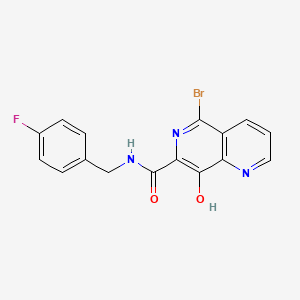

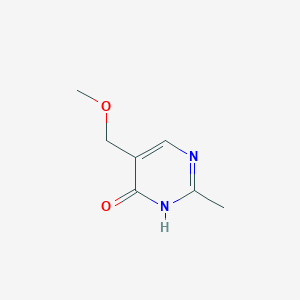

This compound is a derivative of tetrahydroisoquinoline, which is a type of organic compound. The “3R” indicates the configuration of the chiral center at the 3rd carbon in the molecule. The “carboxylic acid hydrochloride” part suggests that it has a carboxylic acid functional group that has been converted into its hydrochloride salt form .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of piperazine derivatives, which are structurally similar to tetrahydroisoquinolines, includes cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis

The molecular structure of this compound would likely include a tetrahydroisoquinoline core (a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing ring) with a carboxylic acid group attached at the 3rd carbon .Chemical Reactions Analysis

Amines, such as tetrahydroisoquinolines, can act as bases and undergo a variety of reactions, including acid-base reactions, alkylation, and acylation .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, compounds with carboxylic acid groups tend to be polar and can form hydrogen bonds .科学研究应用

药物发现中的治疗潜力对 1,2,3,4-四氢异喹啉衍生物的研究,包括 (3R)-1,2,3,4-四氢异喹啉-3-羧酸盐酸盐,突出了它们在不同治疗领域的巨大潜力。这些化合物最初被认为具有神经毒性作用,后来被认为是针对帕金森症的潜在神经保护剂。除了神经保护作用外,四氢异喹啉 (THIQ) 已在癌症治疗中显示出有希望的应用,例如 FDA 批准曲贝替定用于软组织肉瘤。这些衍生物还因其对疟疾、结核病、艾滋病毒、HSV 感染和利什曼病等传染病的潜力而受到探索。它们多用途的治疗活性突出了它们在药物发现中的前景,涵盖癌症治疗、中枢神经系统疾病、心血管健康、代谢疾病等,使它们成为具有独特作用机制的新型药物开发的候选药物 (Singh & Shah, 2017)。

生物活性与药理学重要性异喹啉衍生物(包括该化合物)的药理学意义进一步因其全面的生物活性而得到强调。这些活性范围从抗菌到神经保护,突出了异喹啉在治疗用途上的化学多功能性。异喹啉的结构基础(源自天然氨基酸酪氨酸)在其碱性和随后的药理作用中起着至关重要的作用。它们的应用已扩展到解决抗真菌、抗结核、抗肿瘤、抗青光眼、抗阿尔茨海默病、抗病毒、抗细菌、抗糖尿病、抗疟疾等重大健康问题。这种广泛的生物活性不仅证明了治疗创新的潜力,还强调了进一步探索其机制和在现代治疗学中的潜在应用的必要性 (Danao et al., 2021)。

作用机制

安全和危害

属性

IUPAC Name |

(3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHCFPUEIDRTMR-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=CC=CC=C21)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NCC2=CC=CC=C21)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2-Phenoxyethyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B3136153.png)

![Propanoic acid, 2-[(phenylthioxomethyl)thio]-, ethyl ester](/img/structure/B3136170.png)

![1,4-Dioxaspiro[4.5]decane-7-carboxylic acid](/img/structure/B3136172.png)

![1-[(2-Methylphenyl)methyl]piperidin-4-amine](/img/structure/B3136182.png)

![8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B3136204.png)